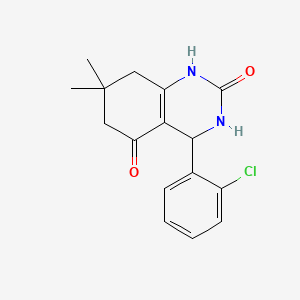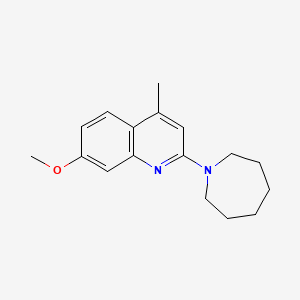
2-(Azepan-1-yl)-7-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of WAY-600704 involves specific synthetic routes and reaction conditionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for WAY-600704 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
WAY-600704 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-600704 may result in the formation of quinoline derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
WAY-600704 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of ethanolamine kinase inhibitors.
Biology: WAY-600704 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of WAY-600704, particularly in the treatment of diseases where ethanolamine kinase inhibition is beneficial.
Mecanismo De Acción
WAY-600704 exerts its effects by inhibiting ethanolamine kinase, an enzyme involved in the synthesis of phosphatidylethanolamine. This inhibition disrupts the production of phosphatidylethanolamine, which is essential for various cellular processes. The molecular targets and pathways involved in this mechanism include the ethanolamine kinase enzyme and the downstream pathways affected by reduced phosphatidylethanolamine levels .
Comparación Con Compuestos Similares
WAY-600704 can be compared with other similar compounds, such as:
2-(Azepan-1-yl)-7-methoxyquinoline: Similar in structure but lacks the methyl group at the 4-position.
7-Methoxy-4-methylquinoline: Similar in structure but lacks the azepane group.
2-(Azepan-1-yl)-4-methylquinoline: Similar in structure but lacks the methoxy group at the 7-position.
The uniqueness of WAY-600704 lies in its specific combination of functional groups, which contribute to its activity as an ethanolamine kinase inhibitor. This combination of functional groups is not found in the similar compounds listed above, making WAY-600704 distinct in its chemical and biological properties .
Propiedades
Número CAS |
5624-51-1 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-7-methoxy-4-methylquinoline |
InChI |
InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clave InChI |
IEOBQTYHOHTUKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[4-(Dimethylamino)phenyl]-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10803058.png)
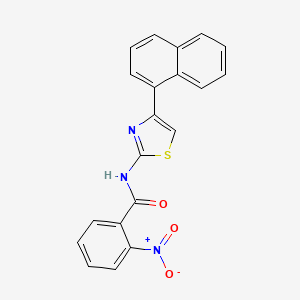
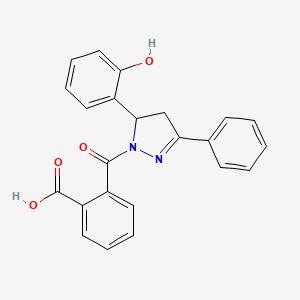
![3-[(3,4-Dimethoxyphenyl)-(2,4-dioxochromen-3-yl)methyl]chromene-2,4-dione](/img/structure/B10803076.png)
![N-(3-sulfamoylphenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B10803078.png)
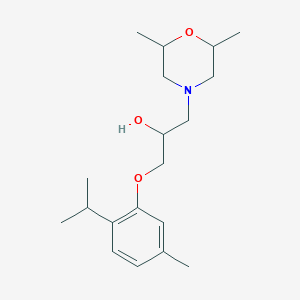
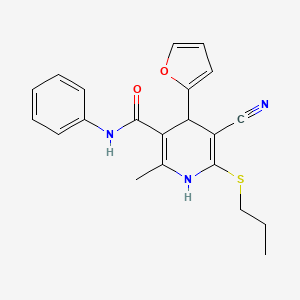
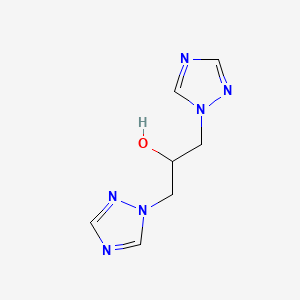
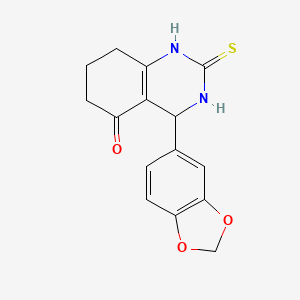
![3-[(2,4-Dihydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B10803111.png)
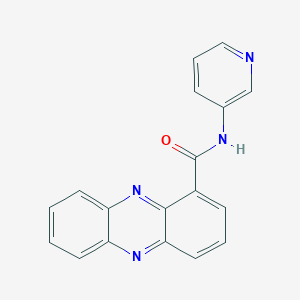
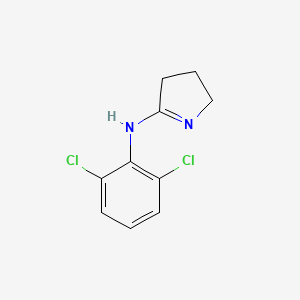
![2-Phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10803140.png)
